molecular formula C10H6Br2FN3O B3042664 N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide CAS No. 649578-34-7

N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide

Cat. No.: B3042664
CAS No.: 649578-34-7
M. Wt: 362.98 g/mol
InChI Key: SWTWNJQXTADBHJ-UHFFFAOYSA-N
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Description

N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two bromine atoms on the pyrazole ring and a fluorine atom on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromine atoms at the 3 and 4 positions.

    Coupling with 2-Fluorobenzoyl Chloride: The brominated pyrazole is then coupled with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide, often with the addition of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted pyrazole derivatives, while oxidation reactions can produce pyrazole oxides.

Scientific Research Applications

N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichloro-1H-pyrazol-5-yl)-2-fluorobenzamide: Similar structure but with chlorine atoms instead of bromine.

    N-(3,4-dibromo-1H-pyrazol-5-yl)-2-chlorobenzamide: Similar structure but with a chlorine atom on the benzamide moiety instead of fluorine.

    N-(3,4-dibromo-1H-pyrazol-5-yl)-2-methylbenzamide: Similar structure but with a methyl group on the benzamide moiety instead of fluorine.

Uniqueness

N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity. The combination of these halogens can result in distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

N-(4,5-dibromo-1H-pyrazol-3-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2FN3O/c11-7-8(12)15-16-9(7)14-10(17)5-3-1-2-4-6(5)13/h1-4H,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTWNJQXTADBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NNC(=C2Br)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide
Reactant of Route 2
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N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide
Reactant of Route 4
N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide
Reactant of Route 5
N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide
Reactant of Route 6
N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide

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